molecular formula C12H18FNO B13288500 2-Fluoro-5-methoxy-N-pentylaniline

2-Fluoro-5-methoxy-N-pentylaniline

Cat. No.: B13288500
M. Wt: 211.28 g/mol
InChI Key: OABKVIPIPABZPD-UHFFFAOYSA-N
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Description

2-Fluoro-5-methoxy-N-pentylaniline is an organic compound with the molecular formula C12H18FNO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with a fluorine atom at the 2-position, a methoxy group at the 5-position, and a pentyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-5-methoxy-N-pentylaniline typically involves multiple steps. One common method starts with the protection of 4-fluoro-2-methoxyaniline to obtain N-protected-4-fluoro-2-methoxyaniline. This intermediate is then nitrated to form N-protected-4-fluoro-2-methoxy-5-nitroaniline, which is subsequently deprotected to yield 4-fluoro-2-methoxy-5-nitroaniline

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-methoxy-N-pentylaniline can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group in intermediates can be reduced to an amino group.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron powder (Fe) in acidic conditions are commonly used.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 2-fluoro-5-formyl-N-pentylaniline or 2-fluoro-5-carboxy-N-pentylaniline.

Scientific Research Applications

2-Fluoro-5-methoxy-N-pentylaniline has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Fluoro-5-methoxy-N-pentylaniline exerts its effects involves interactions with specific molecular targets and pathways. The fluorine atom and methoxy group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and pathways, making the compound useful in biochemical research.

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-5-methylaniline: Similar structure but with a methyl group instead of a methoxy group.

    2-Fluoro-5-methoxyphenylboronic acid: Contains a boronic acid group instead of a pentyl group.

    2-Fluoro-5-methoxybenzaldehyde: Contains an aldehyde group instead of an amino group.

Uniqueness

2-Fluoro-5-methoxy-N-pentylaniline is unique due to the combination of its fluorine, methoxy, and pentyl substituents. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C12H18FNO

Molecular Weight

211.28 g/mol

IUPAC Name

2-fluoro-5-methoxy-N-pentylaniline

InChI

InChI=1S/C12H18FNO/c1-3-4-5-8-14-12-9-10(15-2)6-7-11(12)13/h6-7,9,14H,3-5,8H2,1-2H3

InChI Key

OABKVIPIPABZPD-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC1=C(C=CC(=C1)OC)F

Origin of Product

United States

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